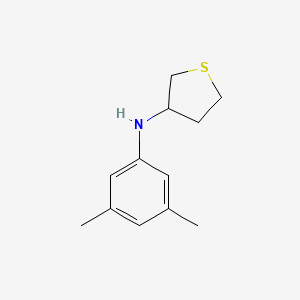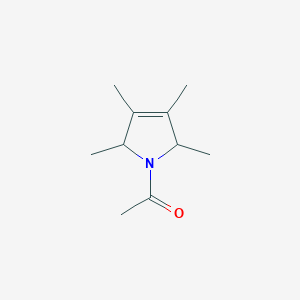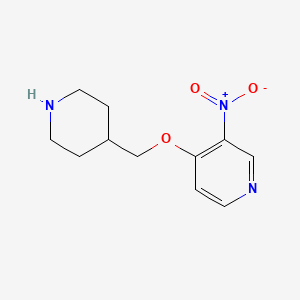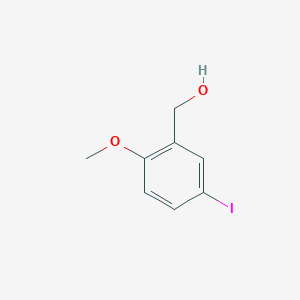
5-Iodo-2-methoxybenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9IO2. It is characterized by the presence of an iodine atom, a methoxy group, and a benzyl alcohol moiety. This compound is known for its significant inhibitory effects on tubulin polymerization and mitochondrial membrane integrity, making it a valuable subject in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxybenzyl alcohol typically involves the iodination of 2-methoxybenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzyl alcohol in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-2-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form 2-methoxybenzyl alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in the Suzuki-Miyaura coupling reaction.
Major Products
Oxidation: 5-Iodo-2-methoxybenzaldehyde or 5-Iodo-2-methoxybenzoic acid.
Reduction: 2-Methoxybenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
5-Iodo-2-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for cell division. This inhibition disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. Additionally, it affects mitochondrial membrane integrity, further promoting apoptotic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzyl alcohol: Lacks the iodine atom, making it less effective in inhibiting tubulin polymerization.
5-Bromo-2-methoxybenzyl alcohol: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and potency.
5-Chloro-2-methoxybenzyl alcohol: Contains a chlorine atom, offering different chemical properties and applications.
Uniqueness
5-Iodo-2-methoxybenzyl alcohol is unique due to its iodine atom, which enhances its ability to inhibit tubulin polymerization and affect mitochondrial membrane integrity. This makes it particularly valuable in cancer research and other scientific studies .
Propriétés
Formule moléculaire |
C8H9IO2 |
|---|---|
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
(5-iodo-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H9IO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 |
Clé InChI |
OJTDULLJKSIJLT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092492.png)
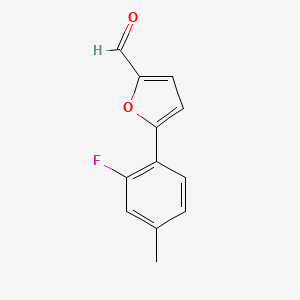
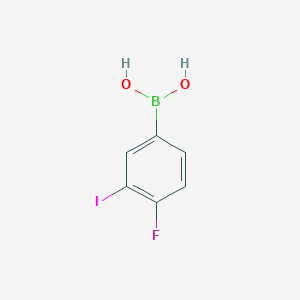
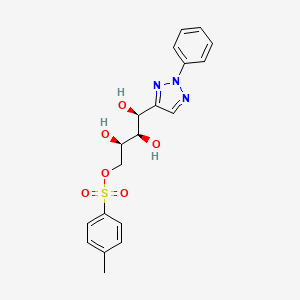

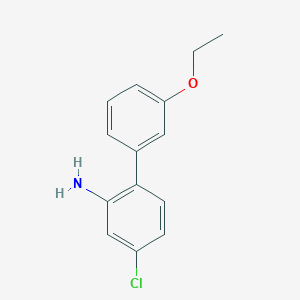
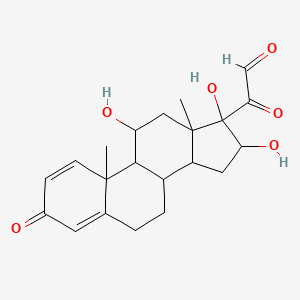
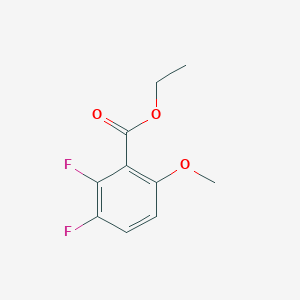
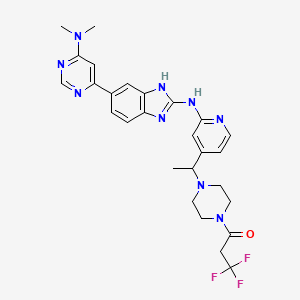
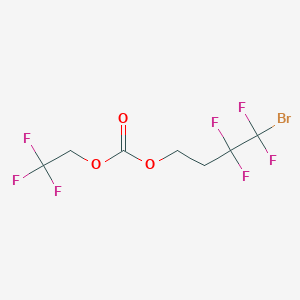
![4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15092545.png)
